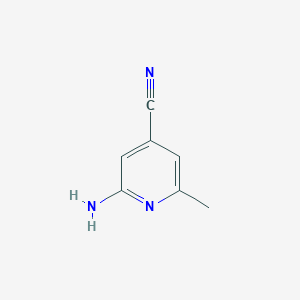

2-Amino-6-méthylpyridine-4-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2-aminopyridine derivatives is a topic of considerable interest due to their biological significance. Paper describes a method for synthesizing functionalized 2-amino hydropyridines and 2-pyridinones through domino reactions involving arylamines, methyl propiolate, aromatic aldehydes, and substituted acetonitriles. Similarly, paper presents an ultrasound-promoted synthesis of 2-amino-6-(arylthio)-4-arylpyridine-3,5-dicarbonitrile derivatives using ZrOCl2·8H2O/NaNH2 as a catalyst. Paper discusses a solvent-free synthesis of 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives through multicomponent reactions. These methods highlight the versatility and adaptability of synthetic approaches to access a variety of 2-aminopyridine derivatives.

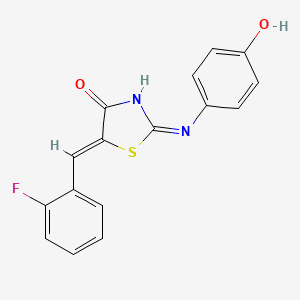

Molecular Structure Analysis

The molecular structure of 2-aminopyridine derivatives is crucial for their biological activity. Paper provides insight into the molecular structure of a specific derivative through spectral data and X-ray diffraction, which is essential for understanding the compound's interactions at the molecular level. Although the exact structure of 2-Amino-6-methylpyridine-4-carbonitrile is not detailed in the provided papers, the methodologies and analyses can be applied to elucidate its structure.

Chemical Reactions Analysis

The reactivity of 2-aminopyridine derivatives allows for the creation of a diverse array of compounds with potential biological activities. Paper describes the synthesis of novel 4-acyl-2-amino-6-sulfanylpyridine-3,5-dicarbonitriles, indicating the potential for various substitutions at the pyridine ring. Paper discusses the synthesis of new oxopyrazolinylpyridines and related pyridopyrimidines and pyridotriazine, showcasing the chemical versatility of the 2-aminopyridine scaffold.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-aminopyridine derivatives are influenced by their molecular structure and substituents. Paper identifies compounds with improved bioactivity and suitable pharmacokinetic profiles, which are directly related to their physical and chemical properties. Paper evaluates the antibacterial and antifungal activities of synthesized compounds, which are indicative of their chemical properties and potential as therapeutic agents. Paper also explores the corrosion inhibition efficiency of synthesized pyridine derivatives, further demonstrating the practical applications of these compounds' physical and chemical properties.

Applications De Recherche Scientifique

- Les composants réels et hypothétiques de la susceptibilité NLO du troisième ordre sont essentiels pour des applications telles que la commutation optique .

- La NOS2 joue un rôle dans l'inflammation et les réponses immunitaires, ce qui rend ce composé pertinent pour la recherche dans ces domaines .

- Ces dérivés fonctionnent en conjonction avec les photoamorceurs de diphényliodonium, améliorant la polymérisation aux longueurs d'onde où le photoamorceur seul est inefficace .

Matériaux Optiques Non Linéaires (NLO)

Inhibition de la Synthase d'Oxyde Nitrique (NOS2)

Amélioration de la Photopolymérisation

Intermédiaires Pharmaceutiques

Mécanisme D'action

Safety and Hazards

The compound is considered hazardous. It is toxic if swallowed or in contact with skin. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

Propriétés

IUPAC Name |

2-amino-6-methylpyridine-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c1-5-2-6(4-8)3-7(9)10-5/h2-3H,1H3,(H2,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIRWCSQJTNPBMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)N)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1264052-09-6 |

Source

|

| Record name | 2-amino-6-methylpyridine-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(furan-2-ylmethyl)-3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3-(3,4,5-trimethoxyphenyl)propanamide](/img/structure/B2520916.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-cyano-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2520923.png)

![4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}-N-(prop-2-en-1-yl)butanamide](/img/structure/B2520924.png)

![N-(3-piperidinopropyl)-N-[2-(4-pyridyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]amine](/img/structure/B2520928.png)

![3-(3-chloro-4-methylphenyl)-6-(2,4-dichlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2520931.png)